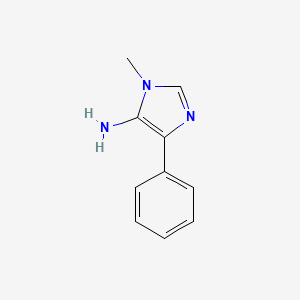
5-溴-3-氯-2-(二氟甲氧基)吡啶
描述
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO. It has a molecular weight of 258.45 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is 1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
农药
5-溴-3-氯-2-(二氟甲氧基)吡啶是一种三氟甲基吡啶类化合物,它是活性农药成分中的关键结构单元 . 三氟甲基吡啶及其衍生物广泛应用于保护作物免受害虫侵害 .
医药
三氟甲基吡啶,包括5-溴-3-氯-2-(二氟甲氧基)吡啶,也用于医药行业 . 一些三氟甲基吡啶衍生物用于医药产品,许多候选药物目前正在进行临床试验 .
兽药
除了人类药物外,三氟甲基吡啶衍生物也用于兽药产品 . 氟原子的独特理化性质以及吡啶部分的特性使其具有生物活性 .
新型化合物合成
5-溴-3-氯-2-(二氟甲氧基)吡啶可作为合成新型化合物的一种中间体 . 例如,它可以用于合成新型卤代吡啶基硼酸和酯 .
功能材料
氟化有机化合物的开发,包括5-溴-3-氯-2-(二氟甲氧基)吡啶,正成为一个越来越重要的研究课题 . 这些化合物具有独特的性质,使其在功能材料的开发中发挥作用 .
研究与开发
鉴于5-溴-3-氯-2-(二氟甲氧基)吡啶的独特性质和广泛的应用,它是一种有价值的化合物,可用于各个科学领域的研究和开发 .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
生化分析
Biochemical Properties
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic reactions. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and proteins involved .
Cellular Effects
The effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in altered cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and altered organ function .
Metabolic Pathways
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic reactions. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine within cells and tissues are essential for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Studies have shown that the compound can accumulate in specific subcellular regions, influencing its efficacy and toxicity .
属性
IUPAC Name |
5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKBOUVVDEFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-88-3 | |
| Record name | 5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


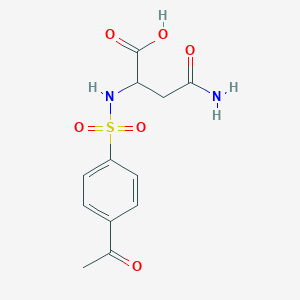

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

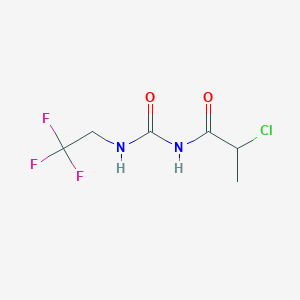
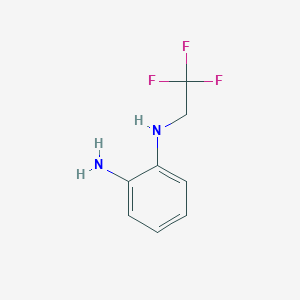
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
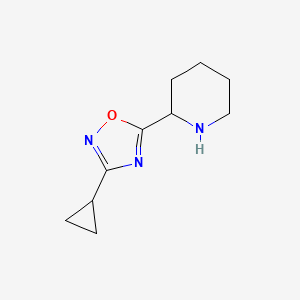
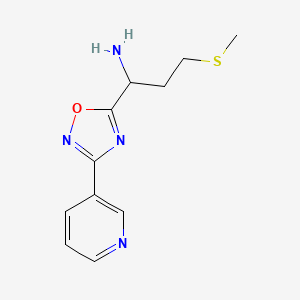

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
